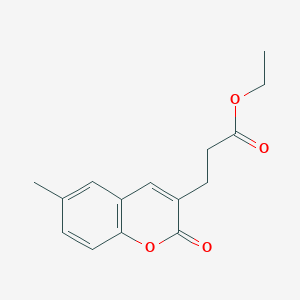

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

ethyl 3-(6-methyl-2-oxochromen-3-yl)propanoate |

InChI |

InChI=1S/C15H16O4/c1-3-18-14(16)7-5-11-9-12-8-10(2)4-6-13(12)19-15(11)17/h4,6,8-9H,3,5,7H2,1-2H3 |

InChI Key |

NVLYXBSPDBBELN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C=CC(=C2)C)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate: Synthesis, Characterization, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Coumarin Scaffold

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a cornerstone in medicinal chemistry, recognized for their vast and diverse pharmacological activities.[1][2] Found in numerous plants, the coumarin scaffold is considered a "privileged structure," a framework that can be readily modified to interact with a wide range of biological targets.[1][3] This versatility has led to the development of coumarin-based compounds with anticoagulant, anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant properties.[1][3][4]

This guide focuses on a specific derivative, Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate . As of this writing, a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting it may be a novel or less-documented molecule, thus representing a frontier for new research. This document serves as a comprehensive technical resource, providing a proposed synthesis, methods for characterization, and an exploration of its potential applications in drug discovery based on the well-established activities of related compounds.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below are the calculated and predicted properties for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₄ |

| Molecular Weight | 260.28 g/mol |

| IUPAC Name | Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate |

| Predicted LogP | 2.5 - 3.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Appearance | Expected to be a crystalline solid at room temperature |

Structural Diagram

Caption: Chemical structure of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate.

Proposed Synthesis Methodology

The synthesis of 3-substituted coumarins can be achieved through several established reactions.[5] A robust and logical approach for the target molecule involves a two-step process: a Knoevenagel condensation to form the coumarin ring, followed by a Michael addition to introduce the propanoate side chain.

Experimental Workflow

Sources

- 1. guptashubham1747219049.livepositively.com [guptashubham1747219049.livepositively.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 5. Coumarin - Wikipedia [en.wikipedia.org]

Technical Guide: Molecular Characterization and Synthesis of 6-Methylcoumarin Propanoate Derivatives

Topic: Molecular Weight and Formula of 6-Methylcoumarin Propanoate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, the coumarin (2H-1-benzopyran-2-one) scaffold remains a privileged structure due to its inherent biological activity and versatility.[1][2] While 6-methylcoumarin is a well-characterized fragrance ingredient and intermediate, its propanoate (propionate) derivatives represent a critical subclass for drug development. These derivatives are frequently designed as prodrugs —utilizing the ester linkage to enhance lipophilicity and cellular permeability before releasing the active hydroxylated coumarin payload via intracellular esterases—or as fluorogenic substrates for enzymatic assays.

This guide provides a rigorous analysis of the molecular weight, formula, and synthesis of the primary derivative in this class: 7-propionyloxy-6-methylcoumarin , alongside its isomeric and structural analogs.

Chemical Identity and Molecular Properties[1][3][4][5][6][7]

The term "6-methylcoumarin propanoate" typically refers to the ester formed by the acylation of a hydroxy-6-methylcoumarin. The most biologically significant isomer is derived from 7-hydroxy-6-methylcoumarin .

Comparative Molecular Data Table

| Compound Name | Structure Type | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry | Key Functional Characteristics |

| 6-Methylcoumarin | Core Scaffold | 160.17 | 92-48-8 | Lipophilic core; no hydrolyzable ester. | |

| 7-Hydroxy-6-methylcoumarin | Precursor (Active) | 176.17 | 53811-56-6 | Fluorescent; antioxidant; H-bond donor. | |

| 7-Propionyloxy-6-methylcoumarin | Target Ester | 232.23 | N/A* | Prodrug form; Esterase substrate. | |

| 4-Methylcoumarin-7-propionate | Isomeric Standard | 232.23 | 1692-41-7 | Common reference standard (laser dye).[3][4][5][6] |

*Note: While specific CAS numbers for novel esters vary by vendor, the physicochemical properties are derived from the core stoichiometry.

Structural Analysis

The addition of the propanoate group (

-

Calculation:

.

Synthetic Methodology

To ensure high purity and yield, a two-step synthesis is recommended: first constructing the coumarin ring via Pechmann condensation, followed by esterification.

Phase 1: Synthesis of 7-Hydroxy-6-methylcoumarin

Reaction Type: Pechmann Condensation

Reagents: 4-Methylresorcinol, Malic Acid, Sulfuric Acid (

-

Reactants: Combine 4-methylresorcinol (0.1 mol) and malic acid (0.1 mol) in a round-bottom flask.

-

Catalysis: Add concentrated

(20 mL) dropwise with stirring. The acid acts as both solvent and condensing agent. -

Heating: Heat the mixture on a steam bath (90–100°C) for 2–3 hours. The evolution of CO gas indicates the decarbonylation of malic acid to form the reactive formyl-acetic acid equivalent in situ.

-

Quenching: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The crude coumarin will precipitate.[7][8]

-

Purification: Filter the precipitate and recrystallize from ethanol.

-

Validation: Melting point should be 248–250°C [1].

-

Phase 2: Esterification to 7-Propionyloxy-6-methylcoumarin

Reaction Type: Nucleophilic Acyl Substitution Reagents: 7-Hydroxy-6-methylcoumarin, Propionyl Chloride (or Propionic Anhydride), Pyridine/Triethylamine.

-

Solvation: Dissolve 7-hydroxy-6-methylcoumarin (10 mmol) in dry dichloromethane (DCM) or acetone.

-

Base Addition: Add triethylamine (12 mmol) to act as an HCl scavenger.

-

Acylation: Add propionyl chloride (11 mmol) dropwise at 0°C to prevent side reactions.

-

Reflux: Allow to warm to room temperature and reflux for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

Workup: Wash the organic layer with 5%

(to remove acid) and water. Dry over -

Isolation: Evaporate solvent to yield the white crystalline ester.

Experimental Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercially available precursors to the final propanoate derivative.

Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following spectral features confirm the formation of the propanoate derivative.

Infrared Spectroscopy (FT-IR)

-

Ester Carbonyl (

): Look for a sharp, intense band at 1760–1740 cm⁻¹ . This is distinct from the lactone carbonyl of the coumarin ring (~1720 cm⁻¹). -

Absence of Hydroxyl: The broad -OH stretch (3200–3500 cm⁻¹) present in the precursor must be absent in the pure ester product.

Nuclear Magnetic Resonance ( -NMR)

-

Propanoate Chain:

-

Triplet (

~1.2 ppm): Methyl protons ( -

Quartet (

~2.6 ppm): Methylene protons (

-

-

Coumarin Core:

-

Singlet (

~2.3 ppm): The 6-Methyl group attached to the aromatic ring. -

Doublets (

~6.2 and 7.6 ppm): The pyrone ring protons (H-3 and H-4).

-

Biological Relevance and Applications

The 6-methylcoumarin propanoate derivatives are not merely chemical curiosities; they serve specific functions in pharmacology and biochemistry.

Mechanism of Action (Prodrug Strategy)

The propanoate group masks the polar hydroxyl moiety, significantly increasing the LogP (partition coefficient). This allows the molecule to passively diffuse across cell membranes. Once cytosolic, ubiquitous esterases hydrolyze the ester bond, releasing the active 7-hydroxy-6-methylcoumarin and propionic acid.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Pharmacological logic of the propanoate derivative acting as a membrane-permeable prodrug or fluorogenic substrate.

References

-

Pechmann Condensation Standards: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. Wiley.

-

Coumarin Biological Activity: Emami, S., & Dadashpour, S. (2015).[9] Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry.

-

Synthesis of 7-Hydroxy-6-methylcoumarin: PubChem Compound Summary for CID 5412913.

-

General Properties of 6-Methylcoumarin: The Good Scents Company. 6-methyl coumarin.[10][4][5][6]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. 6-Methylcoumarin - CD Formulation [formulationbio.com]

- 5. 7-Hydroxy-6-methylcoumarin | C10H8O3 | CID 5412913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-メチルクマリン ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. connectjournals.com [connectjournals.com]

- 10. researchgate.net [researchgate.net]

Technical Deep Dive: Nomenclature & Synthesis of 3-Substituted Coumarin Esters

Executive Summary

In medicinal chemistry, 3-substituted coumarin esters (specifically coumarin-3-carboxylates) represent a critical scaffold for anticoagulant, anticancer, and anti-inflammatory drug discovery. However, a persistent nomenclature schism exists between the traditional "coumarin" trivial naming system and the systematic IUPAC "chromene" protocols.

This guide addresses the technical ambiguity that often leads to patent invalidation and reproducibility crises. We provide a definitive framework for translating between common names (e.g., Ethyl coumarin-3-carboxylate) and Preferred IUPAC Names (PINs) (e.g., Ethyl 2-oxo-2H-chromene-3-carboxylate), grounded in synthetic causality and validated by digital molecular identifiers.

Part 1: Structural Anatomy & The Nomenclature Schism

The core confusion arises from two distinct numbering systems applied to the same bicyclic heterocycle.

The Core Conflict: Coumarin vs. Chromene

-

Common/Trivial System ("Coumarin"): Treats the benzopyrone skeleton as a unique entity. Numbering starts at the heteroatom (O=1) and proceeds to the carbonyl (C=2). The 3-position is the alkene carbon adjacent to the carbonyl.

-

Systematic IUPAC System ("Chromene"): Views the structure as a ketone derivative of 2H-chromene. The skeleton is named 2H-chromen-2-one.[1] This is the Preferred IUPAC Name (PIN) for patent filings and regulatory documentation.

Visualization: Numbering Logic

The following diagram illustrates the mapping between the reactants and the final heterocyclic numbering, highlighting the critical C-3 position.

Figure 1: Synthetic origin of the C-3 position. The "3-substituted" carbon is derived from the active methylene of the malonate precursor.

Part 2: Comparative Nomenclature Data

The following table contrasts the naming conventions for the most common derivatives found in drug development libraries.

| Structure (R=Substituent) | Common Name (Laboratory) | Preferred IUPAC Name (Regulatory/Patent) | CAS Registry No. |

| -H (Parent) | Coumarin-3-carboxylic acid | 2-oxo-2H-chromene-3-carboxylic acid | 531-81-7 |

| -Ethyl (Ester) | Ethyl coumarin-3-carboxylate | Ethyl 2-oxo-2H-chromene-3-carboxylate | 1846-76-0 |

| -NH-Ph (Amide) | Coumarin-3-carboxanilide | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | 10368-62-4 |

| -Acetyl (Ketone) | 3-Acetylcoumarin | 3-acetyl-2H-chromen-2-one | 3949-36-8 |

Critical Note: In "Ethyl 2-oxo-2H-chromene-3-carboxylate," the "2H" indicates the indicated hydrogen position necessary to define the saturation state of the ring system before the ketone is applied. Omitting "2H" is a common error that can lead to structure search failures in databases like SciFinder or Reaxys.

Part 3: Experimental Protocol (Synthesis & Validation)

To ensure scientific integrity, the nomenclature must be grounded in the physical synthesis of the molecule. The standard route is the Knoevenagel Condensation , which unambiguously places the ester at the 3-position.

Protocol: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

Objective: Synthesize the title compound to validate the "3-substituted" assignment via NMR.

Reagents:

-

Salicylaldehyde (10 mmol, 1.22 g)

-

Diethyl malonate (10 mmol, 1.60 g)

-

Piperidine (Catalytic amount, ~5 drops)

-

Ethanol (20 mL, absolute)

Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Salicylaldehyde and Diethyl malonate in Ethanol.

-

Catalysis: Add Piperidine dropwise. The solution may turn slightly yellow, indicating the formation of the iminium intermediate.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).

-

Workup: Cool the reaction mixture to room temperature. Pour the contents into 50 mL of crushed ice/water with vigorous stirring.

-

Isolation: The product will precipitate as a white/off-white solid. Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL).

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

-

Expected Yield: 75–85%

-

Melting Point: 92–94°C [Ref 1][2]

-

Self-Validating Nomenclature Workflow

Do not rely on manual naming alone. Use this digital validation loop:

-

Draw the structure in ChemDraw/ChemSketch.

-

Generate the name using the "Structure to Name" function.

-

Verify against the InChIKey.

-

Ethyl 2-oxo-2H-chromene-3-carboxylate InChIKey:XKHPEMKBJGUYCM-UHFFFAOYSA-N[3]

-

-

Cross-Check: Paste the InChIKey into PubChem to confirm the CAS number matches your inventory.

Part 4: Decision Logic for Naming

When documenting these compounds for publication, use the following logic tree to determine the appropriate nomenclature based on the context (Synthesis Paper vs. Biological Assay vs. Patent).

Figure 2: Decision matrix for selecting the appropriate nomenclature based on regulatory requirements.

References

-

PubChem. (2024).[4] Compound Summary: Ethyl 2-oxo-2H-chromene-3-carboxylate (CID 15800).[4] National Library of Medicine. Retrieved from [Link]

-

NIST. (2023). Coumarin-3-carboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Coumarin - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. ETHYL 2-OXO-2H-CHROMENE-3-CARBOXYLATE | CAS 1846-76-0 [matrix-fine-chemicals.com]

- 4. ethyl 2-oxo-2H-chromene-3-carboxylate | C12H10O4 | CID 15800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Coumarin-3-carboxylic acid [webbook.nist.gov]

Literature review on 6-methylcoumarin-3-propanoate derivatives

An In-Depth Technical Guide to the Synthesis and Potential Applications of 6-Methylcoumarin-3-Propanoate Derivatives

Introduction: The Enduring Promise of the Coumarin Scaffold

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are ubiquitously found in nature and have long captured the attention of medicinal chemists.[1] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, make them a privileged scaffold in drug discovery.[2][3][4] The synthetic versatility of the coumarin nucleus allows for a wide range of structural modifications, enabling the fine-tuning of their biological profiles.[5] Among the various substituted coumarins, 6-methylcoumarin derivatives have shown significant potential, with the methyl group at the 6-position often enhancing biological activity.[2][6] This guide focuses on a novel and underexplored subclass: 6-methylcoumarin-3-propanoate derivatives. While direct literature on these specific compounds is scarce, this document will provide a comprehensive overview of their proposed synthesis, predicted physicochemical properties, and potential biological activities, drawing upon established knowledge of coumarin chemistry and pharmacology.

Proposed Synthetic Pathways to 6-Methylcoumarin-3-Propanoate Derivatives

The synthesis of 6-methylcoumarin-3-propanoate derivatives can be approached through several well-established methodologies in coumarin chemistry. The key challenge lies in the introduction of the 3-propanoate side chain. Two plausible retrospective approaches are outlined below.

Knoevenagel Condensation Approach

The Knoevenagel condensation is a cornerstone of coumarin synthesis, involving the reaction of a salicylaldehyde with a compound containing an active methylene group.[7] To synthesize the target 6-methylcoumarin-3-propanoate, a suitable active methylene compound is required.

Proposed Reaction Scheme:

Caption: Knoevenagel condensation approach to 6-methylcoumarin-3-propanoate.

Step-by-Step Protocol:

-

Synthesis of the Intermediate: To a solution of 5-methylsalicylaldehyde (1 equivalent) and diethyl 2-acetylpentanedioate (1.1 equivalents) in ethanol, add a catalytic amount of piperidine and glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried to yield the intermediate.

-

Hydrolysis and Decarboxylation: The crude intermediate is then subjected to acidic or basic hydrolysis to cleave the ester and acetyl groups, followed by decarboxylation upon heating to yield the final product, ethyl 2-(2-oxo-6-methyl-2H-chromen-3-yl)acetate.

Pechmann Condensation Approach

The Pechmann condensation offers an alternative route, typically involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[1]

Proposed Reaction Scheme:

Caption: Pechmann condensation as a potential route to a precursor for 6-methylcoumarin-3-propanoate.

Step-by-Step Protocol:

-

Condensation: Gradually add p-cresol (1 equivalent) to a pre-cooled solution of diethyl acetosuccinate (1 equivalent) in concentrated sulfuric acid.

-

Stir the mixture at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the precursor.

-

Functional Group Interconversion: The resulting coumarin-4-acetic acid derivative would then require further chemical modifications, such as reduction and subsequent oxidation or other C-C bond-forming reactions, to be converted to the desired 3-propanoate derivative. This multi-step process might be less efficient than the Knoevenagel approach.

Physicochemical Properties and Characterization

The synthesized 6-methylcoumarin-3-propanoate derivatives are expected to be crystalline solids with moderate to low solubility in water and good solubility in common organic solvents. Their structural confirmation would rely on a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the coumarin ring, a singlet for the 6-methyl group, and characteristic multiplets for the propanoate side chain protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone and the ester, aromatic carbons, the methyl carbon, and the carbons of the propanoate chain. |

| FT-IR | Characteristic stretching vibrations for the C=O of the lactone (around 1720-1740 cm⁻¹), the C=O of the ester (around 1735-1750 cm⁻¹), and C=C bonds of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Biological Activities and Therapeutic Applications

While direct experimental data for 6-methylcoumarin-3-propanoate derivatives is not available, their potential biological activities can be inferred from the known properties of structurally related coumarins. The introduction of different substituents can significantly modulate the biological activity of the coumarin scaffold.[2]

Antimicrobial Activity

Coumarin derivatives are well-documented for their antibacterial and antifungal properties.[8][9][10] The presence of a lipophilic ester group at the 3-position may enhance the ability of the molecule to penetrate microbial cell membranes.

Proposed Mechanism of Action:

Caption: Proposed mechanism of antimicrobial action.

It is hypothesized that these derivatives could act against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8] Structure-activity relationship (SAR) studies would be crucial to optimize the length and nature of the ester group for maximal antimicrobial efficacy.

Antioxidant Activity

Many coumarin derivatives exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals.[3][11][12] The presence of a hydroxyl group on the coumarin ring is known to be important for this activity.[3] While the 6-methylcoumarin scaffold lacks a hydroxyl group, the overall electronic properties of the molecule can still contribute to antioxidant potential.

Experimental Evaluation:

The antioxidant capacity of these novel derivatives can be assessed using standard in vitro assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the ability of the compound to donate a hydrogen atom.[13]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Another common method to evaluate free radical scavenging.

-

Ferric Reducing Antioxidant Power (FRAP) assay: Measures the ability of the compound to reduce ferric iron.

Anticancer Activity

The coumarin scaffold is present in a number of compounds with demonstrated antitumor activity.[4][14][15] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[4][16] The 3-substituent on the coumarin ring can play a critical role in the anticancer activity. For instance, some 3-heteroarylcoumarins have shown potent antiproliferative effects.[17] It is plausible that the 3-propanoate group could be hydrolyzed in vivo to the corresponding carboxylic acid, which might interact with specific biological targets.

Potential Molecular Targets:

Caption: Potential molecular targets for anticancer activity.

Future Research Directions

The field of 6-methylcoumarin-3-propanoate derivatives is ripe for exploration. Future research should focus on:

-

Synthesis and Library Development: Synthesizing a library of derivatives with variations in the ester group (e.g., methyl, ethyl, propyl, benzyl esters) and exploring substitutions on the propanoate side chain.

-

Comprehensive Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and assays for anti-inflammatory and antioxidant activities.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

While the existing literature does not extensively cover 6-methylcoumarin-3-propanoate derivatives, this guide provides a scientifically grounded framework for their synthesis and potential applications. By leveraging established synthetic methodologies and drawing parallels from structurally related coumarins, a strong rationale exists for the investigation of these novel compounds. Their potential as antimicrobial, antioxidant, and anticancer agents warrants further exploration, and the insights provided herein are intended to serve as a catalyst for future research in this promising area of medicinal chemistry.

References

Sources

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. Request Rejected [searchworks.stanford.edu]

- 6. Frontiers | Coumarin-transition metal complexes with biological activity: current trends and perspectives [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]

- 9. arkajainuniversity.ac.in [arkajainuniversity.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship of coumarin derivatives on xanthine oxidase-inhibiting and free radical-scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate in Organic Solvents

Introduction

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a derivative of coumarin, a prominent class of heterocyclic compounds known for their significant applications in pharmaceuticals, agrochemicals, and material science.[1][2][3][4] The core of this molecule is a 2-oxo-2H-chromene (coumarin) scaffold, which consists of a benzene ring fused to an α-pyrone ring.[5] This particular derivative is functionalized with a methyl group at the 6-position of the aromatic ring and an ethyl propanoate chain at the 3-position.

Understanding the solubility of this compound is a cornerstone for its application and development. In drug discovery, solubility directly impacts formulation strategies, bioavailability, and the design of screening assays.[6] For synthetic chemists, solvent selection is critical for reaction efficiency, purification via crystallization or chromatography, and product yield. This guide offers a comprehensive exploration of the theoretical and practical aspects of determining the solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate in a range of common organic solvents, providing researchers and scientists with the foundational knowledge to effectively handle and utilize this compound.

Chapter 1: Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution process occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

The "Like Dissolves Like" Principle

A fundamental guideline for predicting solubility is the principle of "like dissolves like".[7] This rule suggests that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar or ionic solutes, while nonpolar solvents are better suited for dissolving nonpolar solutes.[7]

Molecular Structure Analysis

To predict the solubility of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, we must first analyze its molecular structure and overall polarity.

-

Coumarin Core: The fused aromatic and α-pyrone ring system is largely nonpolar and hydrophobic.[8] This rigid, planar structure contributes to significant van der Waals interactions.

-

Ester Group (-COOCH₂CH₃): The ethyl propanoate side chain introduces a polar ester functional group. The carbonyl oxygen and ester oxygen atoms can act as hydrogen bond acceptors, enhancing interaction with protic solvents.

-

Methyl Group (-CH₃): The methyl group at the 6-position is a nonpolar, electron-donating group that slightly increases the molecule's overall hydrophobicity.

Overall Polarity: The molecule possesses both nonpolar (the aromatic system, methyl group) and polar (the ester and lactone carbonyls) regions. This amphipathic nature suggests it will not be highly soluble in extremely polar solvents like water or extremely nonpolar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity that can effectively interact with both the nonpolar backbone and the polar functional groups.

Solvent Characteristics

Organic solvents are typically categorized based on their polarity:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are effective at dissolving nonpolar solutes.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments and can engage in dipole-dipole interactions. They lack acidic protons and cannot act as hydrogen bond donors.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.

The diagram below illustrates the key solute-solvent interactions that govern the dissolution of the target compound.

Caption: Solute-Solvent Interaction Logic.

Chapter 2: Qualitative and Quantitative Solubility Assessment

A multi-tiered approach, starting with a simple qualitative assessment followed by a rigorous quantitative method, is recommended for characterizing solubility.

Part A: Protocol for Qualitative Solubility Screening

This rapid method provides a preliminary classification of solubility in various solvents.[9][10]

Methodology:

-

Preparation: Dispense approximately 1-2 mg of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate into a series of small, dry test tubes or vials, one for each solvent to be tested.

-

Solvent Addition: Add the selected solvent (e.g., 0.5 mL) to the first vial.

-

Agitation: Vigorously shake or vortex the vial for 30-60 seconds at room temperature.

-

Observation: Visually inspect the mixture against a contrasting background. Note whether the solid has completely dissolved.

-

Classification:

-

Soluble: No solid particles are visible, resulting in a clear solution.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected by the solvent.

-

-

Repeat: Repeat steps 2-5 for each solvent in the test series.

Part B: Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[11] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Methodology:

-

Preparation: Add an excess amount of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate to a glass vial (e.g., 10 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. The time required to reach equilibrium may need to be determined empirically.

-

Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow the excess solid to sediment. Centrifugation at the controlled temperature can accelerate this process.[12]

-

Sampling: Carefully remove an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the sample through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

-

Measure the concentration using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12]

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

-

Part C: Analytical Quantification via UV-Vis Spectroscopy

Due to its chromone core, the compound is expected to have a strong UV absorbance, making UV-Vis spectroscopy a viable quantification method.[13]

Protocol for Calibration Curve:

-

Stock Solution: Prepare a stock solution of known concentration by dissolving an accurately weighed amount of the compound in a solvent in which it is freely soluble (e.g., ethanol or acetonitrile).

-

Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five calibration standards of decreasing concentration.

-

Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plotting: Plot a graph of absorbance versus concentration.

-

Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used to determine the concentration of the unknown samples. An R² value > 0.99 is desirable.

Chapter 3: Predicted Solubility Profile

Based on the structural analysis and the principles of solubility, a predicted profile for Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is presented below. This table serves as a practical guide for initial solvent selection.

| Solvent | Class | Polarity Index | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | Low / Insoluble | Inadequate polarity to interact with the ester and lactone groups. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Sparingly Soluble | π-stacking with the coumarin core may afford some solubility. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Good balance of polarity to dissolve both nonpolar and polar regions. |

| Chloroform | Polar Aprotic | 4.1 | High | Similar to DCM, an excellent solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Structurally similar to the side chain, promoting favorable interactions. |

| Acetone | Polar Aprotic | 5.1 | High | A versatile polar aprotic solvent capable of strong dipole-dipole interactions. |

| Isopropanol | Polar Protic | 3.9 | Soluble | Can act as an H-bond donor to the carbonyls, but alkyl chain reduces polarity. |

| Ethanol | Polar Protic | 4.3 | Soluble | Good H-bonding capability and moderate polarity make it a suitable solvent.[5] |

| Methanol | Polar Protic | 5.1 | Moderately Soluble | Higher polarity may slightly reduce its effectiveness for the nonpolar core. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | A powerful polar aprotic solvent, very effective for coumarins.[13] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | A highly polar aprotic solvent, widely used for dissolving diverse compounds for screening.[8] |

Chapter 4: Factors Influencing Solubility

Several external factors can significantly alter the measured solubility of a compound.

-

Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will increase solubility.[14] This relationship can be described by the van't Hoff equation.[11] This property is crucial for techniques like recrystallization.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can have a substantial impact. Water can decrease the solubility of hydrophobic compounds in organic solvents or, in some cases, increase it if the compound has hydrogen-bonding sites.

-

Crystalline Form (Polymorphism): Solid compounds can exist in different crystalline forms, known as polymorphs, which have distinct crystal lattice energies.[11] A more stable crystalline form will have a higher lattice energy and, consequently, lower solubility than a metastable form. Therefore, the solid-state characteristics of the sample must be considered for reproducible results.

Conclusion

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a moderately polar compound with solubility characteristics dominated by its coumarin core and ethyl propanoate side chain. It is predicted to exhibit high solubility in a range of common polar aprotic solvents such as DMSO, DMF, DCM, and ethyl acetate, and good solubility in polar protic solvents like ethanol. Its solubility is expected to be limited in highly nonpolar solvents like hexane.

For practical applications, DMSO and DMF are recommended for preparing concentrated stock solutions for biological screening. Solvents like ethyl acetate, dichloromethane, or ethanol are excellent choices for reaction media and chromatographic purification. A systematic approach combining qualitative screening with a quantitative method like the shake-flask protocol will provide the most accurate and reliable solubility data, which is essential for advancing the research and development of this promising coumarin derivative.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRmdrnfOo5dreL6iDp3A2Dhxvx1D129qOaFpHynGoC7BO2Zn8vbNe1dOziX4O6A6op0LsreowwiZxTfcaTk0YA-u3L9foW4imBFZKNbRRM8mmxHDmucTAHsYEBSsJ1nnHwllyYOrkBFpUF7Fbr

- Coumarin | Solubility of Things. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX9Tfq8Jg96p3cBOE65Ih4TXPfp_c1oEbrqBYyBH3vUFan4fUYEuL18a-OICijDpW5P31dZxRTCKJv_a9zcjB0P-L_jUbsTCYUXOlMDtqFbjO_r1XdDMoHOmFfnv_RcdwHbmm5dXu3rQAgJ9eF2RvvSFjeeyJex8bU

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGOFOe-44JOxYElLc0WTOKgUPjiIVszD7h3RSoTth-049NzrbF4p_gbbTA5cg7QdR1GzJhdjwA0ysjwIXaptOf3P8hizKbmiVWNulIYV_zDZz0ug4Wyd1H5alaV3nZtQFA04fnP0YBifMv-QSijyajhCe_4fN3ZmZd7ixEYeyqfc7Fkh_TsuE4CHWdfvXDi1a4v8dcoE055C-J1tdB0dEuUG_sRpxYbBuKkJIZnlug

- Synthesis and Study of Novel Coumarin Derivatives Potentially Utilizable as Memory Media - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxxvF6Q0s3pdDpO5rxYM3k-DN63yo3K4CfI2F4rZGntSNzvZvJ3k454NKCYqpG8DCH8Z_qZl8VRYjZw4ifoj3r0zVAa1ACunT0HC14E5a_SmZ8Wn9QpXbEVWebEgj9d2hEQpNZeT6PHBZDkIw=

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeUhlNSUa04_iEfC0Mynw2DNL1Z2ZjNuBe7xey21XNvySaMmCGCoGpnSB2JfblnK_ZMqTx0Pd36rBkh9YJu6-RL9_r9xKbEUjFKolgg1LBhtLQ1S8UPw2eKCwTxY7mfJGIlPR4

- Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review - SSRN. (2015, September 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV5it3jTS6QmsQxlCKOPcP5X3YSkAWyNpPpHEQ6EBu33YdCUX3XvMCCz0Q0ltyxT81YbIpvS0dfs0oCjsH9U3Ka-f7v2f9iaEM1pchOECnyYFUhfjwzFJy49pPEf7-_nyx8bL4eRTdu0pixi7VzhGxs0Wx_1sMo0IXyvMoYqIN89G4JI1GG7zrX6Ju

- Solubility of Ethyl Propanoate in Various Organic Solvents - Patsnap Eureka. (2025, July 22). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjogY692yKmv4d8dyomSJplAt9_I4iz2ZxMc5n-9LSg7bfBLCOVxk4lCXCMMirzl1sCCTmPGe-mQETPqCgjwqQGcq4lRuvsjArze7_l5Ig8JEXG3IZXL5XEKOkP85qjWp-Due6b4iW0RJbuTE8SVp4YJapetS25BymBfIlu9yDP43YAqgVyPNYXhZBbEecTiBBEa6MQya5UOv_wPrKvq1wL5aizn1t4Q==

- Classification of organic compounds By solubility. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFA91MAWD79UzTRtGVfkXFTOAm30W-rB_pmP5cBaJNGBE5nkmaRr4yoVSOknhsTbD4fgnk1BjzrgYEUUhzNf0K1cM9WggkKU7zaUHGFNEuWCN4yl1BVXO9ltqslDdaPWrrX8TpQODj6XLJXLpEwMPprr-NrW7-dkxElVA=

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOOW-ixB789zcSsP2CKi7KwlbIJKw5vZmrvqXrzSbgfiw_rBCLTicbwFkTfWR0HVXS75dwWkaKUH7Ywtv0Sqi3Kk42b55MUm2F4-Gm-CWntxK1og3o7FKfanoAjnHXCJcnSxsObMfCDngm7MqKYL7ehCwvhZk5FVHbA3YDN10q2OokNvLxuw=

- Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBqdNVosyHEMaoY1tlGPCC71Habs8ktjf6BbYw-biJJ6nGl1L2c4db460-vk9OizzhigIiGL0HOi3FLBfgBpoCI3apCtRrR0NZ19yc7vgynoyYpYgPti_Qhlgw098F04xbxxiNGSs3XpUDBd8l2topz0Mw2VNMxMhekUyH

- Arginine Increases the Solubility of Coumarin: Comparison with Salting-in and Salting-out Additives | The Journal of Biochemistry | Oxford Academic. (2008, September 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ8B2hq78qZU704wq49i7ovqh5dgo6luK1EJZLgnmf7wBhLAPsCGOGvHTvAgBdqQWYx7GzkDVB_HWI24eT1C9TYiKe2SYHaNNHK3A9KE9NBQR6Uy0rOD7NaRxRYMMwpIaeQD46SQtXBI_1i6H50aIXOIVbfjvIt6o=

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (2022, November 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaIw7QdVUN5ajtYa5-oE86MFFyFKB_lFl4dAEk_3vySeqt0EQHx84IZwI8IvOFKdAb8-yy8md5_ZEE_VQSpRkhxJs6enrOTT_CCcbFj1x5sqf1gdooH5NPZ-uikexj2KRNBkTYkZ1hlZU=

- US9743676B2 - Pesticidal compositions comprising a solid insecticide and an essential oil - Google Patents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFO31cLOcWZC354VozQWEp73R3dVja8SpsfDFySMkhiHVlPs85qQkJLVDaUntyPznGvvbU_xDOTiGVREMzoOj_F2tir2xJasM6eGF-mdsYG0E1UP0zM3SmurQybd8l1Qi0PxuZ6VmDZ5078g==

- Essential Oils as Bioinsecticides Against Blattella germanica (Linnaeus, 1767): Evaluating Its Efficacy Under a Practical Framework - MDPI. (2025, January 18). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrq1uT_NttfIpkFtEFl9re7-rmEf2iDFhPiOILzQ3Ggo07W5pAlueSbClLByQECzIDxhK7ITV762nqVCSK7aABSheNXG1_2ZYoVN5cIiE9zIKSdCe3wn22souQ31C-48Tf

- Evaluation of Insecticidal Effects of Plants Essential Oils Extracted from Basil, Black Seeds and Lavender against Sitophilus oryzae - Semantic Scholar. (2021, April 21). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGkp7kqqftVQhGtKbO64_IhCV5HWJ_ZJ9TQ0Zh9PY2qEGScmyfHF2-i2ODFLhomrnA1u1ICYTOHOWwt_g2JN2rsLV9MF4WwSxB-BPAb--Hx8YewSMEvV8DVyo5CuYKGrTVeenWEm1AEWCYMB4QsL9LPXe5Iyp-kqNqKlBtGOG3UGoVU37RiAjXFQ==

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. US9743676B2 - Pesticidal compositions comprising a solid insecticide and an essential oil - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

Determining the Physicochemical Properties of Novel Coumarin Derivatives: A Technical Guide to the Melting Point Analysis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point range of the novel coumarin derivative, Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate. In the absence of established literature values, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the fundamental principles of melting point analysis, presents a detailed, step-by-step protocol for its determination using the capillary method, and discusses the critical factors that influence this key physicochemical property. Furthermore, it introduces advanced techniques such as Differential Scanning Calorimetry (DSC) for a more in-depth thermal analysis. The protocols and theoretical discussions are grounded in established scientific principles to ensure methodological robustness and data integrity.

Introduction: The Significance of Melting Point in Drug Discovery and Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This fundamental physical property is a critical parameter in the field of drug discovery and development. It provides a preliminary indication of the purity of a synthesized compound; pure crystalline substances typically exhibit a sharp melting point, whereas impurities will depress and broaden the melting range.[1][2] Furthermore, the melting point is influenced by the compound's molecular structure, including molecular size, symmetry, and the strength of intermolecular forces such as hydrogen bonding and van der Waals forces.[3][4]

Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin derivative. Coumarins are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The synthesis of coumarin-3-carboxylic acids and their derivatives is a well-established area of research.[5][6][7][8] The ethyl ester, in this case, is likely synthesized from the corresponding carboxylic acid. As a novel compound, a thorough characterization of its physicochemical properties is paramount. This guide will focus on the precise determination of its melting point range, a crucial step in its characterization.

Factors Influencing the Melting Point of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

Several key factors will dictate the melting point of this specific coumarin derivative:

-

Purity: The presence of any unreacted starting materials, by-products from the synthesis, or residual solvents will lead to a lower and broader melting point range.[1][2] Therefore, a highly purified sample is essential for an accurate determination.

-

Crystal Lattice Structure: The efficiency with which the molecules pack into a crystal lattice significantly affects the melting point.[3] Symmetrical molecules often have higher melting points due to more effective packing.[9]

-

Intermolecular Forces: The polarity of the coumarin ring and the ester group will lead to dipole-dipole interactions. The overall molecular size and surface area will determine the extent of London dispersion forces. The absence of strong hydrogen bond donors in the molecule suggests that these forces will be less dominant than in the parent carboxylic acid.

Experimental Protocol: Determination of Melting Point Range by the Capillary Method

The capillary method is a widely used and accessible technique for determining the melting point of a solid.[10]

Materials and Apparatus

-

Purified sample of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate

-

Melting point apparatus (e.g., Mel-Temp or similar)[11]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Long glass tube (for packing)

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is completely dry, as residual solvent can act as an impurity.[11]

-

Place a small amount of the crystalline solid in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.[1]

-

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.[11]

-

To achieve tight packing, drop the capillary tube, sealed end down, through a long glass tube held vertically over a hard surface. The impact will compact the sample.[11][12]

-

Repeat until the sample is packed to a height of 2-3 mm.[12]

-

-

Melting Point Determination:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[12] Allow the apparatus to cool before proceeding with an accurate measurement.

-

For the accurate measurement, begin heating at a slow, controlled rate, approximately 1-2°C per minute, especially when the temperature is within 15-20°C of the expected melting point.[12][13]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.

-

-

Data Recording and Repetition:

-

Record the melting point as a range (e.g., 120.5 - 121.5°C).

-

For accuracy, perform the determination in duplicate or triplicate with fresh samples and new capillary tubes for each measurement.[12]

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the capillary melting point determination process.

Caption: Workflow for Capillary Melting Point Determination.

Advanced Thermal Analysis: Differential Scanning Calorimetry (DSC)

For a more quantitative and detailed analysis of the thermal properties of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, Differential Scanning Calorimetry (DSC) is the method of choice.[14] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[15][16] This technique can precisely determine the melting point (as the peak of the melting endotherm) and the enthalpy of fusion.[17][18] DSC is also invaluable for identifying polymorphic transitions, which are different crystalline forms of the same compound that may have different melting points and bioavailabilities.

Data Presentation

As no prior data is available, a template for data collection is provided below.

| Trial | Melting Start (°C) | Melting End (°C) | Melting Range (°C) | Observations |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| Average |

Conclusion and Best Practices

The determination of the melting point of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate is a fundamental step in its scientific characterization. A narrow melting range, consistently obtained through repeated measurements, will be a strong indicator of the compound's purity. Conversely, a broad and depressed melting range suggests the need for further purification. Adherence to a meticulous experimental protocol, including proper sample preparation and controlled heating rates, is essential for obtaining reliable and reproducible results. For advanced applications and to meet regulatory standards in drug development, complementing the capillary method with DSC analysis is highly recommended.

References

- Crystalline Melting Point: Definition, Factors Affecting and Determination. (2022, September 16).

- Melting Point Chapter 11.

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

- Melting Point | Chemistry | Research Starters. EBSCO.

- Determination of the melting point.

-

Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Retrieved from [Link]

- Boiling & Melting Points. MSU chemistry.

- Experiment 1: Melting-point Determinations.

- Determination of Melting Point.

-

Melting Point Determination. ResolveMass Laboratories Inc. Retrieved from [Link]

- Melting Point Determination / General Tests.

- ExperimentMeasureMeltingPoint Documentation. Emerald Cloud Lab.

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

-

The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts. Academia.edu. Retrieved from [Link]

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

-

Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel... ResearchGate. Retrieved from [Link]

- Process for preparing coumarin derivatives using phenol and propiolic acid. Google Patents.

- Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (2023, December 31).

Sources

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. sciencing.com [sciencing.com]

- 3. Melting Point | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 4. Supplemental Topics [www2.chemistry.msu.edu]

- 5. (PDF) The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts [academia.edu]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. Crystalline Melting Point: Definition, Factors Affecting and Determination [sciencedoze.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Differential scanning calorimetry [cureffi.org]

- 18. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the C3-Position: A Technical Guide to the Biological Significance and Synthesis of 3-Substituted Chromen-2-one Derivatives

Executive Summary

The chromen-2-one (coumarin) scaffold represents a privileged structure in medicinal chemistry due to its inherent ability to interact with diverse biological targets. Among its modification sites, the C3-position is electronically and sterically unique, serving as a critical vector for optimizing pharmacokinetics and target specificity.

This guide provides a rigorous technical analysis of 3-substituted chromen-2-one derivatives. We move beyond generic descriptions to detail the causality between C3-substitution and biological outcomes, specifically in oncology (Carbonic Anhydrase inhibition), microbiology (DNA Gyrase B and Quorum Sensing blockade), and neurodegeneration (MAO-B selectivity). Included are self-validating synthetic protocols and mechanistic diagrams to support experimental design.

Structural & Synthetic Chemistry[1][2][3]

The C3-Position: Electronic & Steric Rationale

The C3-C4 double bond in the lactone ring is a focal point for Michael additions and photocycloadditions. Substitution at C3 alters the electron density of the pyrone ring, directly influencing the stability of the lactone against hydrolysis—a key factor in the mechanism of action for Carbonic Anhydrase (CA) inhibitors.

-

Electronic Effect: Electron-withdrawing groups (EWGs) at C3 (e.g., acetyl, cyano, nitro) increase the acidity of the C4-proton and facilitate nucleophilic attack at C2 (carbonyl), often essential for "suicide substrate" mechanisms.

-

Steric Effect: Bulky substituents at C3 (e.g., benzoyl, phenyl, heterocyclic rings) can induce selectivity by occupying hydrophobic pockets in targets like MAO-B or the ATP-binding site of DNA Gyrase, which are inaccessible to the unsubstituted scaffold.

Validated Synthetic Protocol: Knoevenagel Condensation

The most robust method for introducing C3-substituents is the Knoevenagel condensation. Below is a self-validating protocol optimized for yield and purity.

Protocol: Synthesis of 3-Acetyl-2H-chromen-2-one

-

Objective: Synthesize a 3-substituted precursor using salicylaldehyde and ethyl acetoacetate.

-

Reagents: Salicylaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Piperidine (catalytic amount), Ethanol (20 mL).

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 1.30 g (10 mmol) of ethyl acetoacetate. Stir the mixture at room temperature for 5 minutes.

-

Catalysis: Add 5-10 drops of piperidine. A color change (often to yellow/orange) indicates the formation of the imine intermediate.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours.

-

Validation Point: Monitor via TLC (30% Ethyl Acetate in Hexane). The starting material (salicylaldehyde) spot should disappear.

-

-

Isolation: Cool the mixture to room temperature, then pour onto crushed ice (approx. 50 g) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 80–90%.

-

Characterization: MP 120–122°C. IR (KBr): 1725 cm⁻¹ (lactone C=O), 1680 cm⁻¹ (acetyl C=O).

-

Therapeutic Applications & Mechanisms[4][5][6][7]

Anticancer Activity: Carbonic Anhydrase IX/XII Inhibition

Hypoxia-inducible Carbonic Anhydrases (CA IX and XII) are validated targets for metastatic solid tumors.[1] Unlike classical sulfonamides that bind directly to the Zinc ion, 3-substituted coumarins act as prodrugs .

Mechanism of Action:

-

Entry: The coumarin derivative enters the active site.

-

Hydrolysis: The esterase activity of CA hydrolyzes the coumarin lactone ring.

-

Occlusion: The resulting cis-2-hydroxycinnamic acid derivative binds to the entrance of the active site, blocking substrate (CO₂) entry and proton transfer.

-

Result: Failure of pH regulation in the tumor microenvironment leading to apoptosis.

Figure 1: Mechanism of Carbonic Anhydrase inhibition by 3-substituted coumarins acting as suicide substrates.

Antimicrobial Activity: Dual-Target Inhibition

3-substituted chromen-2-ones exhibit bacteriostatic and bactericidal effects through two distinct mechanisms, reducing the likelihood of resistance development.

-

DNA Gyrase B Inhibition:

-

Derivatives with bulky C3-substituents (e.g., benzoyl, thiazolyl) compete with ATP for the binding site on the GyrB subunit.

-

This prevents the energy-dependent introduction of negative supercoils into DNA, halting replication.

-

-

Quorum Sensing (QS) Inhibition:

-

Specific derivatives (e.g., 3-hydroxycoumarin) mimic N-acyl homoserine lactones (AHLs).

-

They bind to QS receptors (e.g., LasR, RhlR in P. aeruginosa), suppressing virulence factors like biofilm formation and pyocyanin production without killing the bacteria (anti-virulence strategy).

-

Figure 2: Dual antimicrobial mechanism targeting DNA replication (Gyrase) and communication (Quorum Sensing).

Neuroprotection: MAO-B Selectivity

Monoamine Oxidase B (MAO-B) is a key target for Parkinson’s disease. 3-substituted coumarins serve as highly selective reversible inhibitors.

-

SAR Insight: Substitution at C3 with a phenyl group significantly enhances MAO-B selectivity over MAO-A.

-

Steric Constraint: The MAO-B active site has an "entrance cavity" that accommodates the planar, lipophilic 3-phenylcoumarin structure better than the smaller MAO-A site.

-

Key Derivative: 3-(3'-bromophenyl)-6-methylcoumarin has demonstrated picomolar potency (IC50 = 134 pM).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of specific C3-substituents on biological activity, derived from recent high-impact studies.

| C3-Substituent | Primary Biological Activity | Mechanism / Target | Key SAR Feature |

| Acetyl (-COCH₃) | Antimicrobial / Precursor | DNA Gyrase inhibition | Electron-withdrawing group enhances reactivity; scaffold for heterocycle synthesis. |

| Phenyl / Aryl | Neuroprotective (MAO-B) | MAO-B active site binding | Planarity and lipophilicity are critical for fitting the MAO-B hydrophobic pocket. |

| Benzoyl | Antimicrobial / Antioxidant | Radical scavenging | Keto-enol tautomerism stabilizes radicals. |

| Sulfonamide | Anticancer | Carbonic Anhydrase IX | The sulfonamide tail interacts with hydrophilic residues near the active site entrance. |

| Thiazolyl | Anticancer / Antimicrobial | Kinase inhibition (Src) | Heterocyclic ring provides additional hydrogen bonding sites. |

References

-

Supuran, C. T. (2023). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Journal of Enzyme Inhibition and Medicinal Chemistry . Link

-

Mishra, S., et al. (2025). Coumarins as inhibitors of bacterial DNA gyrase: Structure-activity relationship and mechanistic insights. European Journal of Medicinal Chemistry . Link

-

Gutiérrez-Barranquero, J. A., et al. (2018). Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition.[2][3][4] Frontiers in Microbiology . Link

-

Viña, D., et al. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. Molecules . Link

-

Thakur, A., et al. (2015). Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry . Link

-

Sadoq, B., et al. (2023).[3] Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists.[3] Journal of Medicinal Chemistry . Link

Sources

Difference between 2-oxo-2H-chromene and 4-oxo-4H-chromene derivatives

Section 3: Comparative Analysis: Coumarin vs. Chromone

The core directive of this guide is to delineate the differences between these two scaffolds. While both are benzopyranones, their isomeric nature leads to distinct characteristics crucial for drug design.

Structural and Physicochemical Differences

The primary difference lies in the electronic nature of the pyranone ring. The lactone in coumarins (C2-carbonyl) versus the enone in chromones (C4-carbonyl) dictates their reactivity and interactions.

Table 3: Comparative Physicochemical Properties

| Property | 2-oxo-2H-chromene (Coumarin) | 4-oxo-4H-chromene (Chromone) | Rationale for Difference |

| Chemical Nature | α,β-Unsaturated Lactone (cyclic ester) | γ-Pyrone / Enone (cyclic ketone) | Positional isomerism of the carbonyl group. |

| Reactivity | Prone to nucleophilic attack and ring-opening under basic conditions. | Generally more stable; the pyrone ring is less susceptible to opening. | The ester linkage in the lactone is more labile than the ketone and ether linkages in the γ-pyrone. |

| Acidity/Basicity | Non-basic. 4-hydroxy derivatives show significant acidity. | Weakly basic due to the C4-carbonyl group, can be protonated. | The lone pair on the ether oxygen in chromone can participate in resonance with the carbonyl, increasing its basicity. |

| Fluorescence | Many derivatives are highly fluorescent. | Generally less fluorescent than corresponding coumarins. | The electronic structure of the lactone system in coumarins often leads to a higher quantum yield of fluorescence. |

| Natural Abundance | Very common in the plant kingdom.[1][2] | Less common than coumarins, but a core part of flavonoids. | Biosynthetic pathways in plants favor the formation of coumarin-type structures more frequently. |

Spectroscopic Differentiation

Distinguishing between coumarin and chromone isomers in the laboratory is fundamental. Spectroscopic methods provide definitive fingerprints for each scaffold.

-

¹³C NMR Spectroscopy: This is one of the most powerful tools for differentiation. The chemical shift of the carbonyl carbon is highly diagnostic.

-

Coumarin (C2=O): Typically resonates around 160-162 ppm .

-

Chromone (C4=O): Resonates further downfield, typically around 175-178 ppm . This significant difference is a reliable indicator.

-

-

¹H NMR Spectroscopy: The protons on the pyranone ring have characteristic chemical shifts and coupling constants. For example, the proton at C3 in a simple coumarin appears at a different field than the C3 proton in a chromone.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency can be informative.

-

Coumarin (lactone C=O): ~1720-1740 cm⁻¹

-

Chromone (enone C=O): ~1650-1680 cm⁻¹ The lower frequency in chromones is due to the greater conjugation of the carbonyl group with the enone system and the aromatic ring.

-

-

Mass Spectrometry: Under electron ionization (EI), both scaffolds can exhibit a characteristic loss of a CO molecule (28 Da). However, the subsequent fragmentation patterns can be used to distinguish them, often requiring high-resolution mass spectrometry to confirm fragment compositions.[3]

Section 4: Experimental Protocols for Characterization

To provide a practical context, this section outlines a standard, self-validating workflow for the synthesis and characterization of a representative derivative from each class.

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes a robust method for synthesizing a common fluorescent coumarin.

Materials:

-

Resorcinol (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Concentrated Sulfuric Acid (as catalyst and solvent)

-

Ice-cold water

-

Ethanol

Procedure:

-

Reaction Setup: Cool a flask containing concentrated sulfuric acid in an ice bath to below 10°C.

-

Addition of Reactants: Slowly and sequentially add resorcinol and then ethyl acetoacetate to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise significantly. Causality: The exothermic reaction must be controlled to prevent side reactions and degradation.

-

Reaction Progression: Stir the mixture at room temperature for 18-24 hours. The solution will typically change color and thicken.

-

Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A white or off-white precipitate will form. Self-Validation: The formation of a precipitate upon quenching is the first indicator of a successful reaction.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallization: Purify the crude product by recrystallization from aqueous ethanol to obtain fine, needle-like crystals.

-

Characterization:

-

Determine the melting point.

-

Acquire ¹H and ¹³C NMR spectra to confirm the structure, paying close attention to the C2 carbonyl shift (~161 ppm).

-

Obtain an IR spectrum and identify the characteristic lactone C=O stretch (~1720 cm⁻¹).

-

Protocol: Synthesis of 2-Methylchromone via Baker-Venkataraman Rearrangement

This protocol outlines the synthesis of a simple chromone.

Materials:

-

o-Hydroxyacetophenone (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (catalyst)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Step 1: O-Acylation:

-

To a solution of o-hydroxyacetophenone in pyridine, add acetic anhydride dropwise.

-

Heat the mixture at 60-70°C for 2 hours.

-

Pour the mixture into ice-water and extract the ester product with diethyl ether. Wash the organic layer with dilute HCl and then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Self-Validation: TLC or ¹H NMR of the crude ester should show the disappearance of the phenolic -OH proton and the appearance of acetyl protons.

-

-

Step 2: Rearrangement and Cyclization:

-

Dissolve the crude ester from Step 1 in pyridine and add powdered KOH.

-

Heat the mixture at 60°C for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, acidify with dilute HCl to precipitate the 1,3-diketone intermediate.

-

Dissolve the intermediate in ethanol and add concentrated sulfuric acid.

-

Reflux the mixture for 1 hour to effect cyclization and dehydration.

-

Cool the reaction and pour it into ice water to precipitate the 2-methylchromone.

-

-

Isolation and Purification: Collect the solid by vacuum filtration and recrystallize from ethanol/water.

-

Characterization:

-

Determine the melting point.

-

Acquire ¹H and ¹³C NMR spectra, confirming the C4 carbonyl shift (~177 ppm).

-

Obtain an IR spectrum and identify the enone C=O stretch (~1660 cm⁻¹).

-

Conclusion: A Tale of Two Isomers in Drug Discovery

The distinction between 2-oxo-2H-chromene and 4-oxo-4H-chromene derivatives is a classic illustration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior and biological function. Coumarins, with their reactive lactone ring, have given rise to legendary drugs like the anticoagulant warfarin and a plethora of compounds with anticancer and anti-inflammatory properties.[2][4] In contrast, the more stable γ-pyrone structure of chromones is the foundation for mast cell stabilizers like cromolyn and is a core component of many kinase-inhibiting flavonoids.[5]

For the medicinal chemist and drug development professional, a deep appreciation of these differences is not merely academic. It informs synthetic strategy, guides the interpretation of spectroscopic data, and, most importantly, allows for the rational design of new molecular entities. By understanding the unique properties endowed by the position of a single carbonyl group, researchers can better navigate the vast chemical space of benzopyranones to develop safer and more effective therapeutics.

References

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Source: ResearchGate.

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Source: International Journal of Research in Pharmacy and Chemistry.

-

Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Source: Journal of Synthetic Chemistry.

-

The Study on Biological and Pharmacological Activity of Coumarins. Source: Atlantis Press.

-

Coumarin: Chemical and Pharmacological Profile. Source: Journal of Applied Pharmaceutical Science.

Sources

Methodological & Application

Synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate via Knoevenagel condensation

Application Note: A-087

Synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate via Knoevenagel Condensation

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate, a coumarin derivative of significant interest in medicinal chemistry. The synthesis is achieved through a piperidine-catalyzed Knoevenagel condensation reaction between 5-methylsalicylaldehyde and diethyl malonate. This document provides a step-by-step methodology, explains the mechanistic rationale behind the procedural choices, and offers insights into product purification and characterization.

Introduction: The Significance of Coumarins and the Knoevenagel Condensation

Coumarins are a prominent class of benzopyran-2-one containing heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 6-methylcoumarin scaffold, in particular, serves as a valuable building block in the development of novel therapeutic agents, notably as inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases.[4][5][6]

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful route to α,β-unsaturated compounds.[7][8][9][10] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration.[8] The use of a weak base, such as piperidine, is crucial as it is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[8][11][12]

This application note leverages the Knoevenagel condensation for the synthesis of a 3-substituted coumarin, a class of compounds with significant biological value.[13]

Reaction Mechanism and Rationale

The synthesis of Ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)propanoate proceeds via a tandem Knoevenagel condensation and intramolecular transesterification.

Diagram of the Reaction Mechanism: